molecular formula C17H24N2O3S B5543996 N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

Cat. No. B5543996
M. Wt: 336.5 g/mol
InChI Key: SEWPTAAFSDSPIE-GDBMZVCRSA-N
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Description

N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide is a complex organic compound. The compound's synthesis, molecular structure, chemical reactions, and properties have been a subject of interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including similar structures to the compound , involves a range of reactions. These typically include substitutions and functional group transformations. The detailed synthesis pathways and conditions vary based on the desired derivatives and their specific structures (Jacobs, Chan, & O'Connor, 2013).

Molecular Structure Analysis

Methanesulfonamide compounds exhibit diverse molecular structures. These structures are characterized by various torsion angles and molecular conformations, significantly influenced by the substituents attached to the methanesulfonamide group (Dodoff, Varga, & Kovala‐Demertzi, 2004). These structural variations can significantly impact the compound's chemical reactivity and interactions.

Chemical Reactions and Properties

Methanesulfonamide derivatives participate in various chemical reactions. These reactions are often determined by the functional groups present and the overall molecular structure. The reactivity of such compounds can include transformations under specific conditions, leading to the formation of new compounds with different properties (Králová et al., 2019).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. These properties are essential in determining the compound's suitability for various applications (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties, like acidity, basicity, and nucleophilicity, are governed by the electronic structure of the methanesulfonamide group and its substituents. These properties are crucial in understanding the compound's behavior in different chemical environments and reactions (Tamaddon & Azadi, 2018).

Scientific Research Applications

Catalytic Applications

Methanesulfonamide derivatives are extensively researched for their catalytic properties. For instance, sulfonamide derivatives, including pyridinesulfonamide ligands, have been synthesized and characterized for their catalytic activity in the transfer hydrogenation of ketones. This process is notable for its efficiency even in the presence of air, without the need for dried and degassed substrates or basic additives, highlighting the potential for green chemistry applications (Ruff et al., 2016).

Structural Analysis and Molecular Interaction

Research into the molecular and supramolecular structures of methanesulfonamide derivatives reveals significant insights into their potential ligand capabilities for metal coordination. The detailed structural analysis of compounds such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and its benzene- and toluene-sulfonamide counterparts has shown the importance of hydrogen bonding in their molecular assembly, offering a foundation for designing new materials with specific electronic or mechanical properties (Jacobs et al., 2013).

Synthesis of Novel Compounds

The synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds has been explored for their potential as HMG-CoA reductase inhibitors, a class of compounds of interest in the development of cholesterol-lowering drugs. These studies not only highlight the chemical versatility of methanesulfonamide derivatives but also their potential in therapeutic applications, albeit outside the scope of drug use and dosage information (Watanabe et al., 1997).

Electrorheological and Conductive Properties

Research into the oxidation of pyrrole with p-benzoquinone in the presence of methanesulfonic acid has led to the development of low-molecular-weight organic semiconducting materials. These compounds exhibit promising electrorheological and conductive properties, opening up new avenues for their application in electronic devices and materials science (Stejskal et al., 2018).

Bio-renewable Catalysts

Nicotinium methane sulfonate, derived from nicotine and methane sulfonic acid, represents a novel, bio-renewable protic ionic liquid with dual acid and base functional groups. Its excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines underlines the potential of methanesulfonamide derivatives in sustainable chemistry and catalysis (Tamaddon & Azadi, 2018).

properties

IUPAC Name

N-[(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-6-14-10-19(12-16(14)18-23(2,20)21)11-15-9-13-7-4-5-8-17(13)22-15/h4-5,7-9,14,16,18H,3,6,10-12H2,1-2H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWPTAAFSDSPIE-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

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